molecular formula C12H12N2O B1417291 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 1152504-06-7

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1417291
CAS No.: 1152504-06-7
M. Wt: 200.24 g/mol
InChI Key: JFANPGNRHKUSOC-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

This compound exhibits a systematic nomenclature that precisely reflects its molecular architecture and substitution pattern. According to established International Union of Pure and Applied Chemistry naming conventions, this compound is formally designated as 3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, which explicitly identifies each structural component and its positional relationship within the heterocyclic framework. The Chemical Abstracts Service has assigned registry number 1152504-06-7 to this specific compound, providing a unique identifier for chemical databases and research applications.

The molecular identity encompasses several critical structural features that define its chemical behavior and properties. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms in the 1,2-positions, with a methyl substituent at the 3-position and a para-tolyl group (4-methylphenyl) attached to the nitrogen at position 1. The carbaldehyde functional group occupies the 4-position of the pyrazole ring, creating a distinctive arrangement that influences both the compound's reactivity and its potential biological activity. Alternative nomenclature systems may refer to this compound using various synonyms, including 1H-pyrazole-4-carboxaldehyde derivatives with appropriate substituent designations.

Table 1: Chemical Identity Parameters of this compound

Parameter Value Reference
Chemical Abstracts Service Number 1152504-06-7
Molecular Formula C₁₂H₁₂N₂O
Average Molecular Mass 200.241 atomic mass units
Monoisotopic Mass 200.094963 atomic mass units
Molecular Descriptor Language Number MFCD11180095
Simplified Molecular Input Line Entry System Code O=CC1=CN(C2=CC=C(C)C=C2)N=C1C

The structural complexity of this compound extends beyond simple nomenclature considerations to encompass stereochemical and electronic properties that influence its behavior in chemical reactions. The pyrazole ring system exhibits aromatic character due to its six-electron conjugated system, while the carbaldehyde group provides a reactive electrophilic center for various chemical transformations. The para-tolyl substituent introduces additional aromatic character and potential for electronic interactions, while the methyl group at position 3 provides steric and electronic effects that can influence both chemical reactivity and biological activity patterns.

Historical Context and Discovery

The historical development of pyrazole-carbaldehyde chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who introduced the term "pyrazole" to the scientific community in 1883. This foundational nomenclature established the basis for an entire class of heterocyclic compounds that would become increasingly important in organic chemistry and pharmaceutical development. The systematic study of pyrazole derivatives gained further momentum through the classical synthetic methods developed by Hans von Pechmann in 1898, who demonstrated the synthesis of pyrazole from acetylene and diazomethane, establishing fundamental approaches that continue to influence modern synthetic strategies.

The specific development of pyrazole-carbaldehyde derivatives emerged from the broader exploration of heterocyclic aldehydes and their unique properties. Early investigations into these compounds revealed their potential as versatile intermediates for the construction of more complex heterocyclic systems, leading to sustained research interest throughout the twentieth century. The Vilsmeier-Haack reaction became particularly important in this context, providing efficient methods for introducing carbaldehyde functionality into pyrazole ring systems. This synthetic approach enabled the preparation of numerous pyrazole-carbaldehyde derivatives, including compounds with various substitution patterns that would later prove valuable in medicinal chemistry applications.

Research into substituted pyrazole-carbaldehydes gained significant momentum during the latter half of the twentieth century as chemists recognized their potential for biological activity. Comprehensive reviews of pyrazole-3(4)-carbaldehyde synthesis, reactions, and biological activity began appearing in the scientific literature, documenting the growing importance of these compounds in pharmaceutical research. These investigations revealed that pyrazole-carbaldehyde derivatives could exhibit diverse biological activities, including antimicrobial, anti-inflammatory, antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral properties, establishing them as privileged scaffolds for drug discovery efforts.

The emergence of this compound as a specific research target reflects the continued evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures. Modern synthetic methodologies have enabled the precise construction of pyrazole derivatives with specific substitution patterns, allowing researchers to explore structure-activity relationships and optimize biological properties. The compound represents a convergence of classical heterocyclic chemistry principles with contemporary pharmaceutical research objectives, demonstrating the ongoing relevance of fundamental pyrazole chemistry in modern drug discovery efforts.

Relevance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, exemplifying the sophisticated molecular architectures achievable through modern synthetic approaches to nitrogen-containing ring systems. The compound demonstrates the fundamental principles of heterocyclic design, wherein the strategic placement of heteroatoms within cyclic frameworks creates unique electronic and steric environments that influence both chemical reactivity and biological activity. Pyrazole derivatives have established themselves as privileged scaffolds in medicinal chemistry, with their prevalence in bioactive compounds reflecting the inherent advantages of the pyrazole ring system for molecular recognition and pharmacological activity.

The heterocyclic nature of this compound provides several distinct advantages that contribute to its relevance in chemical research and pharmaceutical applications. The pyrazole ring system exhibits aromatic stability while maintaining sufficient reactivity for chemical modification, creating an ideal balance for synthetic elaboration and biological optimization. The presence of two nitrogen atoms within the five-membered ring creates multiple sites for potential hydrogen bonding interactions and coordination chemistry, enhancing the compound's ability to interact with biological targets. Additionally, the heterocyclic framework provides conformational constraints that can improve the selectivity and potency of biological interactions compared to purely aliphatic or aromatic alternatives.

Table 2: Heterocyclic Features and Properties of Pyrazole-Carbaldehyde Systems

Feature Description Chemical Significance
Aromatic Ring System Six-electron conjugated system Provides stability and planarity
Nitrogen Heteroatoms Adjacent nitrogen atoms at positions 1,2 Enable hydrogen bonding and coordination
Carbaldehyde Functionality Electrophilic carbonyl group Reactive site for chemical modification
Substitution Pattern Specific positioning of substituents Controls electronic and steric properties
Heterocyclic Framework Five-membered ring constraint Influences molecular conformation

The relevance of this compound extends to its role as a synthetic intermediate for the construction of more complex heterocyclic systems. The carbaldehyde functional group serves as a versatile synthetic handle that can participate in numerous chemical transformations, including condensation reactions, reduction processes, and oxidation reactions. These transformations enable the conversion of the aldehyde into various other functional groups, facilitating the synthesis of diverse heterocyclic derivatives with modified properties and activities. The compound's synthetic utility has been demonstrated in the preparation of various bioactive molecules, establishing it as a valuable building block for pharmaceutical research.

Contemporary heterocyclic chemistry increasingly emphasizes the development of compounds that combine multiple pharmacophoric elements within a single molecular framework. This compound exemplifies this approach through its incorporation of a heterocyclic core, aromatic substituents, and a reactive functional group, creating a multifunctional scaffold suitable for various applications. The compound's design reflects current trends in medicinal chemistry toward molecules that can engage multiple biological targets or pathways, potentially leading to improved therapeutic outcomes and reduced side effects compared to simpler molecular architectures.

Overview of Pyrazole-Carbaldehyde Derivatives

Pyrazole-carbaldehyde derivatives constitute a diverse and extensively studied class of heterocyclic compounds that have garnered significant attention in organic chemistry and pharmaceutical research. These compounds are characterized by the presence of both pyrazole ring systems and carbaldehyde functional groups, creating molecules with unique chemical properties and biological activities. The class encompasses numerous structural variants, including compounds with different substitution patterns on the pyrazole ring, various positions for the carbaldehyde group, and diverse substituents that modulate both chemical reactivity and biological properties.

The synthetic accessibility of pyrazole-carbaldehyde derivatives has been established through numerous well-developed methodologies that enable efficient preparation of these compounds from readily available starting materials. The Vilsmeier-Haack reaction represents one of the most important synthetic approaches, involving the formylation of pyrazole derivatives using phosphorus oxychloride and dimethylformamide. This methodology has been successfully applied to the synthesis of various substituted pyrazole-carbaldehydes, demonstrating broad substrate scope and reliable yields. Alternative synthetic routes include oxidation of corresponding alcohols, condensation reactions involving hydrazones, and direct functionalization of pre-formed pyrazole ring systems.

Table 3: Representative Pyrazole-Carbaldehyde Derivatives and Their Properties

Compound Molecular Formula Molecular Weight Chemical Abstracts Service Number Notable Features
1H-Pyrazole-4-carbaldehyde C₄H₄N₂O 96.087 35344-95-7 Parent compound, melting point 82-83°C
3-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O 110.12 112758-40-4 Simple methyl substitution
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O 110.11 25016-11-9 Alternative methyl positioning
This compound C₁₂H₁₂N₂O 200.241 1152504-06-7 Complex substitution pattern

The biological activity profiles of pyrazole-carbaldehyde derivatives have been extensively documented, revealing their potential for various therapeutic applications. These compounds have demonstrated antimicrobial activity against both bacterial and fungal pathogens, anti-inflammatory properties through cyclooxygenase-2 inhibition, antitubercular activity against Mycobacterium tuberculosis, and antitumor effects against various cancer cell lines. The diversity of biological activities reflects the structural versatility of the pyrazole-carbaldehyde scaffold and its ability to interact with multiple biological targets through different molecular mechanisms.

Chemical reactivity patterns within the pyrazole-carbaldehyde class are largely dictated by the presence of the carbaldehyde functional group, which serves as a primary site for chemical modification and biological interaction. The aldehyde group can participate in nucleophilic addition reactions, condensation processes with various nucleophiles, and oxidation or reduction transformations that alter the electronic properties of the molecule. These reactions enable the synthesis of diverse derivatives with modified properties, facilitating structure-activity relationship studies and the optimization of biological activities for specific therapeutic applications.

Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFANPGNRHKUSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions . For instance, the reaction of 3-methyl-1H-pyrazole with p-tolualdehyde in the presence of a base such as sodium hydroxide can yield the desired product . The reaction typically requires refluxing the mixture in a suitable solvent like ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Methyl-1-p-tolyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol. It features a pyrazole ring and a carbaldehyde functional group, which contribute to its chemical reactivity and biological activity. The compound's structure allows for various chemical modifications, enhancing its potential applications in drug design and synthesis.

Biological Activities

The biological activities of pyrazole derivatives, including this compound, have attracted significant research interest due to their potential therapeutic effects. Notable properties include:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various microbial strains. The presence of the pyrazole ring is crucial for this activity as it can interact with microbial enzymes.
  • Anti-inflammatory Properties : Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antitumor Effects : Research indicates that certain pyrazole compounds exhibit cytotoxicity against cancer cell lines, suggesting potential use in oncology.

Synthesis of New Therapeutics

This compound serves as a precursor in the synthesis of novel pharmaceuticals. Its reactive aldehyde group allows for condensation reactions with various amines and other nucleophiles to form more complex structures with enhanced biological activities.

Modulation of Biological Targets

The compound's ability to interact with specific enzymes and receptors has been explored in drug design. For example, modifications at the methyl and para-tolyl positions can lead to derivatives with improved selectivity and potency against targeted biological pathways.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. The study utilized animal models to assess the compound's ability to reduce inflammation markers, showing promising results that warrant further exploration .

Comparison with Similar Compounds

Structural and Electronic Features

  • Substituent Effects : The p-tolyl group in the target compound introduces steric bulk and electron-donating effects compared to phenyl or benzoyl groups in analogs. This may enhance hydrophobic interactions in biological systems or alter crystallographic packing .
  • Position 5 Modifications: Compounds with phenoxy or chlorophenoxy groups at position 5 (e.g., ) exhibit distinct biological profiles, suggesting that substituents at this position critically influence activity.

Crystallographic Behavior

  • Dihedral Angles: In 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms dihedral angles of 73.67° and 45.99° with adjacent aromatic rings . The p-tolyl group in the target compound may induce similar or distinct angles, affecting molecular planarity and packing.
  • Intermolecular Interactions : Weak C–H···π interactions stabilize crystal packing in phenyl-substituted analogs ; the p-tolyl group’s methyl moiety could introduce additional hydrophobic contacts.

Biological Activity

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol. The compound features a pyrazole ring and a carbaldehyde functional group, which are critical for its biological activity. Its structure includes:

  • Methyl group at the 3rd position
  • Para-tolyl group at the 1st position

These structural elements contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

2. Antitumor Activity

Pyrazole derivatives, including this compound, have been evaluated for their antitumor properties. They are known to interact with specific molecular targets involved in cancer progression. For instance, studies have indicated that pyrazole compounds can inhibit key enzymes and pathways related to tumor growth .

3. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The presence of the carbaldehyde group may enhance their ability to modulate inflammatory responses, which is crucial in conditions like arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : It could interact with specific receptors that mediate cellular responses related to inflammation and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Umesha et al. (2009)Reported significant antimicrobial and antioxidant activities in related pyrazoles .
Tantawy et al. (2020)Highlighted the antitumor activity of various pyrazole derivatives, suggesting potential applications in cancer therapy .
Aly et al. (2021)Demonstrated that substituted pyrazoles exhibit antiproliferative effects against tumor cell lines, indicating their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with p-tolyl phenol in dimethyl sulfoxide (DMSO) under reflux with potassium carbonate as a base. The reaction proceeds for 6–12 hours, followed by purification via recrystallization from ethanol or ethanol-DMF mixtures . Optimization of phenol derivatives and reaction time can improve yields.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H···π contacts). Refinement is performed using SHELXL .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., aldehyde proton at δ ~9.8 ppm in 1^1H NMR; C=O stretch at ~1650–1700 cm1^{-1} in IR) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with pyrazole-4-carbaldehyde derivatives?

Pyrazole derivatives exhibit antibacterial, anti-inflammatory, and antiviral properties. For example, analogues with substituents like trifluoromethyl or phenoxy groups show enhanced activity against flavivirus and HIV . Bioactivity is often linked to electronic effects of substituents on the pyrazole ring .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Use SHELXL or WinGX to iteratively refine anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with density functional theory (DFT) calculations to resolve discrepancies in planar geometry or dihedral angles . For example, the pyrazole ring in 3-methyl-1-p-tolyl derivatives deviates <0.005 Å from planarity, requiring precise handling of thermal motion .

Q. What strategies address low yields in nucleophilic substitution reactions for pyrazole-4-carbaldehydes?

  • Catalyst screening : Replace K2_2CO3_3 with stronger bases (e.g., Cs2_2CO3_3) or phase-transfer catalysts.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity .

Q. How can computational tools predict intermolecular interactions in crystal packing?

Tools like Mercury CSD analyze π-π stacking, hydrogen bonds, and van der Waals contacts. For example, weak C–H···π interactions stabilize the crystal lattice of 3-methyl-5-phenoxy derivatives, with centroid distances of ~3.6 Å . Molecular dynamics simulations further assess packing efficiency under varying temperatures .

Q. How should researchers interpret contradictory bioactivity data across structural analogues?

Perform structure-activity relationship (SAR) studies :

  • Compare substituent effects (e.g., electron-withdrawing groups like –CF3_3 enhance antiviral activity ).
  • Use docking simulations to evaluate binding affinities to target proteins (e.g., HIV protease ).
  • Validate with in vitro assays under standardized conditions (e.g., MIC values for antibacterial tests ).

Data Contradiction Analysis

Q. Why do similar synthetic protocols yield varying purity levels?

Discrepancies arise from:

  • Purification methods : Recrystallization solvents (e.g., ethanol vs. ethanol-DMF mixtures) impact crystal quality .
  • Reaction monitoring : TLC vs. HPLC tracking affects endpoint determination .
  • Starting material quality : Impurities in 5-chloro precursors reduce final yields .

Q. How to reconcile differences in reported biological IC50_{50}50​ values?

Factors include:

  • Assay conditions (e.g., cell line variability, incubation time).
  • Compound stability: Aldehyde groups may oxidize during storage, altering activity .
  • Solubility: DMSO concentration >1% can artifactually suppress activity .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , Mercury CSD (packing analysis) .
  • Synthesis : Protocols from Acta Crystallographica and Beilstein Journal of Organic Chemistry .
  • Bioactivity Validation : Standardized microbial assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.